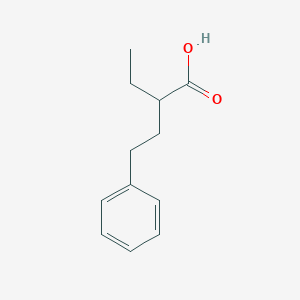

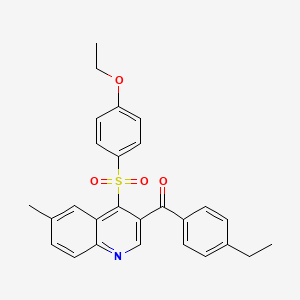

1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . These methods have been found to be effective in the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions . They can also undergo hydroalkoxylation reactions catalyzed by indium (III) halides .Applications De Recherche Scientifique

Synthesis and Therapeutic Potential

1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine and its derivatives have been extensively studied for their synthesis methodologies and potential therapeutic effects. For example, the compound has been investigated for its role in the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which demonstrated significant anti-inflammatory and analgesic activities in preclinical models. These compounds were evaluated based on their potency in mouse phenylquinone writhing assays and their minimal gastrointestinal erosion liability in rats upon chronic administration. Extensive quantitative structure-activity relationship (QSAR) studies revealed that the analgesic and anti-inflammatory potencies of these compounds could be satisfactorily correlated with the steric and hydrogen-bonding properties of the benzoyl substituents, suggesting a potential pathway for the development of new therapeutic agents (Muchowski et al., 1985).

Material Science and Coordination Chemistry

In the field of material science and coordination chemistry, 1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine derivatives have been utilized in the synthesis of novel compounds with interesting physical properties. For instance, research has been conducted on the synthesis of [1]benzofuro[3,2-c]pyridine derivatives, which have shown promise in the preparation of metal complexes with high thermal stability. Such studies contribute to our understanding of molecular design and the development of materials with specialized applications, such as in catalysis or as advanced polymer materials (Mojumdar et al., 2009).

Antimicrobial Activity

The exploration of 1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine derivatives for antimicrobial applications has also been a significant area of research. Compounds synthesized from this chemical scaffold have been evaluated for their antimicrobial efficacy against various bacterial and fungal strains. This line of research holds potential for the discovery of new antimicrobial agents that could address the growing concern of antibiotic resistance in pathogenic microorganisms (Elgemeie et al., 2017).

Orientations Futures

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on improving the synthesis methods and exploring the diverse pharmacological activities of these compounds . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Propriétés

IUPAC Name |

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c21-19(14-4-2-1-3-5-14)20-10-8-17(13-20)15-6-7-18-16(12-15)9-11-22-18/h1-7,12,17H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCJLKDANRNAFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)

![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)

![N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2377259.png)

![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2377272.png)

![N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2377275.png)